Butyrophenone, 4'-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride
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Overview
Description
Butyrophenone, 4’-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride is a synthetic compound belonging to the class of butyrophenone derivatives. This compound is widely used in scientific research due to its diverse properties and applications in various disciplines, including pharmacology and neuroscience.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride involves several steps. The starting material is typically a butyrophenone derivative, which undergoes fluorination and subsequent reaction with 4-methyl-1-piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of Butyrophenone, 4’-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial synthesis may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4’-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents are employed.
Major Products Formed
The major products formed from these reactions include fluorinated ketones, alcohols, amines, and substituted butyrophenone derivatives.
Scientific Research Applications
Butyrophenone, 4’-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to cell signaling and receptor binding.
Medicine: Extensively used in pharmacological research to study its antipsychotic effects and mechanisms of action.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of Butyrophenone, 4’-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride involves its interaction with dopamine receptors in the brain. It primarily acts as a dopamine D2 receptor antagonist, blocking the effects of dopamine and thereby exerting its antipsychotic effects. This compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known antipsychotic medication with similar chemical structure and pharmacological effects.
Droperidol: Another butyrophenone derivative used as an antiemetic and antipsychotic.
Trifluperidol: A potent antipsychotic with a similar mechanism of action.
Uniqueness
Butyrophenone, 4’-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride is unique due to its specific fluorination and piperazine substitution, which enhance its pharmacological properties and receptor binding affinity. These modifications contribute to its effectiveness and versatility in scientific research and clinical applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O.2ClH/c1-17-9-11-18(12-10-17)8-2-3-15(19)13-4-6-14(16)7-5-13;;/h4-7H,2-3,8-12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEZIFNNNLGZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243868 |
Source
|
Record name | Butyrophenone, 4'-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90243868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98897-36-0 |
Source
|
Record name | Butyrophenone, 4'-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098897360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyrophenone, 4'-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90243868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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